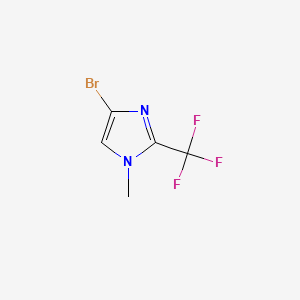
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with diisopropyl and methoxynaphthyl substituents, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with N,N-diisopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of this compound suitable for various applications.
化学反応の分析
Types of Reactions
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death .
類似化合物との比較
Similar Compounds
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-(6-Methoxy-2-naphthyl)propionamide derivatives
Uniqueness
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide stands out due to its unique combination of diisopropyl and methoxynaphthyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C24H27NO2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
2-(3-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C24H27NO2/c1-16(2)25(17(3)4)24(26)21-13-9-8-12-20(21)22-14-18-10-6-7-11-19(18)15-23(22)27-5/h6-17H,1-5H3 |
InChIキー |
UDHJFXAZJWELFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
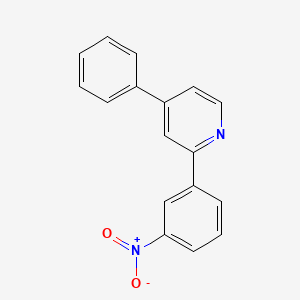

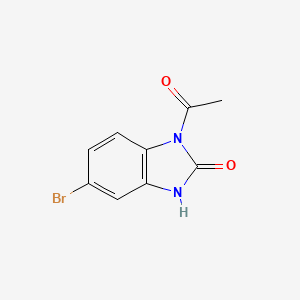
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
![Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
![(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)
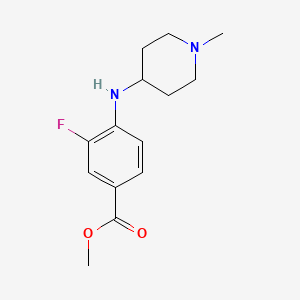
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
![8-Bromopyrido[1,2-a]benzimidazole](/img/structure/B14118055.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
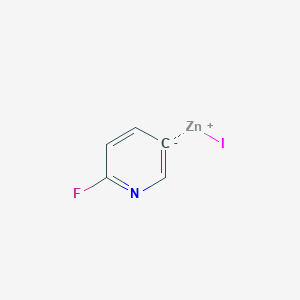
![(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)
